Bienvenue dans la boutique en ligne BenchChem!

1-Butyl-3-(1-naphthoyl)indole

Cannabinoid Pharmacology Receptor Binding CB2 Selectivity

1-Butyl-3-(1-naphthoyl)indole (JWH-015/JWH-073) is a subtype-selective CB2 cannabinoid agonist (27‑fold CB2/CB1 selectivity) purpose‑built for preclinical studies on immunomodulation, neuroinflammation, chronic pain, Alzheimer's amyloid‑β clearance, and prostate cancer apoptosis. Its aminoalkylindole scaffold confers unique functional selectivity not replicated by JWH‑133 or AM1241. Validated in vivo for dose‑dependent antinociception (5‑10 mg/kg, i.p.) and significant tumor reduction in xenograft models. Effect blocked by CB2 antagonist SR144528, confirming CB2‑specific pharmacology. Available as DEA‑exempt analytical reference preparations for qualified institutions without Schedule I registration.

Molecular Formula C23H21NO
Molecular Weight 327.4 g/mol
CAS No. 208987-48-8
Cat. No. B1673181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(1-naphthoyl)indole
CAS208987-48-8
Synonyms(1-butyl-1H-indole-3-yl)-1-naphthalenyl methanone
JWH 073
JWH-073
JWH073
methanone, (1-butyl-1H-indol-3-yl)-1-naphthalenyl-
Molecular FormulaC23H21NO
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3
InChIKeyVCHHHSMPMLNVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solution in methanol
SolubilityIn water, 1.4X10-2 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JWH-015 (CAS 208987-48-8): A CB2-Selective Aminoalkylindole Cannabinoid for Immunomodulation and Neuroinflammation Research


1-Butyl-3-(1-naphthoyl)indole, also known as JWH-015, is a synthetic cannabinoid belonging to the aminoalkylindole family. It was developed by Dr. John W. Huffman's research group and is widely used as a pharmacological tool to study the endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2) [1]. JWH-015 is characterized as a subtype-selective cannabinoid agonist with a moderate preference for CB2 over CB1 receptors [2]. Its primary applications are in preclinical research, including studies on immunomodulation, neuroinflammation, pain, and cancer, where selective CB2 activation is desired [3]. This compound is available from multiple commercial suppliers for laboratory research use.

Procurement Risk Alert: Why JWH-015 Cannot Be Casually Substituted by Other CB2 Agonists or Cannabinoids


JWH-015 occupies a unique pharmacological niche that is not interchangeable with other CB2-preferring ligands or cannabinoids. Its specific 27-fold selectivity for CB2 over CB1 receptors [1] is moderate compared to highly selective agonists like JWH-133, yet this partial selectivity profile yields distinct functional outcomes in vitro and in vivo. For instance, JWH-015 can still activate CB1 receptors with high efficacy in certain cellular contexts [2], which distinguishes it from more stringent CB2 agonists. Furthermore, its aminoalkylindole scaffold confers unique structural interactions with the receptor [3] and off-target activity at non-cannabinoid receptors like 5-HT3A [4]. Substituting JWH-015 with another CB2 agonist, such as JWH-133 or AM1241, without rigorous validation risks altering experimental outcomes, particularly in assays where residual CB1 activity or specific downstream signaling (e.g., monocyte chemotaxis vs. T-cell apoptosis) is critical [5]. The evidence below quantifies these critical differentiators.

JWH-015 Differential Evidence: Quantified Selectivity and Functional Distinctions vs. Key Comparators


Receptor Binding Profile: Quantified CB2 Selectivity of JWH-015 vs. WIN 55,212-2 and AM1241

In a direct comparative binding study conducted under identical assay conditions, JWH-015 displayed a distinct selectivity profile compared to other CB2 agonists. While WIN 55,212-2 is a non-selective agonist with high affinity for both CB1 and CB2 (CB1 Ki = 1.9 nM, CB2 Ki = 0.3 nM, 6-fold selectivity), and AM1241 is a highly selective CB2 agonist (CB1 Ki = 280 nM, CB2 Ki = 3.4 nM, 82-fold selectivity), JWH-015 occupies an intermediate position with moderate CB2 selectivity (CB1 Ki = 383 nM, CB2 Ki = 14 nM, 27-fold selectivity) [1]. This moderate selectivity, rather than the high selectivity of AM1241 or the non-selectivity of WIN 55,212-2, defines its unique pharmacological fingerprint.

Cannabinoid Pharmacology Receptor Binding CB2 Selectivity

Structural Determinants of CB2 Selectivity: Aminoalkylindole-Specific Interactions vs. JWH-018

JWH-015 and JWH-018, both aminoalkylindoles, differ in their N-alkyl chain length (butyl for JWH-015, pentyl for JWH-018). This subtle structural variation yields quantifiable differences in receptor interaction. A study using a CB1/CB2(TM3) chimeric receptor showed that both compounds bound with higher affinity to the chimera, which contains CB2 transmembrane helix 3, compared to wild-type CB1. However, the magnitude of the affinity shift differed: JWH-015's Ki improved from 5.2 μM at CB1 to 1.0 μM at the chimera (a 5.2-fold enhancement), while JWH-018's Ki improved from 9.8 nM to 1.4 nM (a 7-fold enhancement) [1]. This indicates that the pentyl chain of JWH-018 confers a greater relative sensitivity to the CB2 TM3 structural environment than the butyl chain of JWH-015, translating to a higher absolute affinity for the receptor.

Molecular Pharmacology Structure-Activity Relationship Cannabinoid Receptors

Off-Target Activity: Quantified Inhibition of 5-HT3A Receptors vs. Other Cannabinoids

Cannabinoids can exert effects independent of CB1 and CB2 receptors. A patch-clamp study on human 5-HT3A receptors expressed in HEK293 cells found that cannabinoid agonists inhibit 5-HT-induced currents with the following rank order of potency: Δ9-THC > WIN55,212-2 > anandamide > JWH-015 > CP55940 [1]. JWH-015 is less potent than WIN55,212-2 in inhibiting this channel, which is crucial for interpreting experimental results in systems where 5-HT3A receptors are co-expressed, such as in the gastrointestinal tract or central nervous system. This differential off-target activity provides a rationale for selecting JWH-015 over WIN55,212-2 when minimizing 5-HT3A modulation is desired.

Neuropharmacology Ion Channels Off-Target Effects

Functional Differentiation: CB2-Mediated Monocyte Migration vs. Apoptosis Induction

JWH-015 elicits distinct functional outcomes that are not uniformly replicated by other CB2 agonists. In human monocytes, JWH-015 (10 μM, 12-18h treatment) significantly reduced migration to chemokines CCL2 and CCL3, an effect that was mimicked by the CB2 agonist JWH-133 and blocked by the CB2 antagonist SR144528 [1]. However, in immune cells (thymocytes and T/B cells), JWH-015 triggers apoptosis and inhibits proliferation, effects that are not necessarily shared by all CB2 agonists [2]. This functional duality—modulating chemotaxis in monocytes while inducing apoptosis in lymphocytes—is a specific feature of JWH-015's signaling signature, potentially due to its unique ability to engage CB2 with moderate efficacy and activate distinct downstream pathways (e.g., JNK and Akt modulation) [1][2].

Immunology Cell Migration Apoptosis CB2 Signaling

In Vivo Efficacy: CB2-Dependent Antinociception in Inflammatory Pain Models

JWH-015 demonstrates quantifiable, CB2-mediated antinociceptive effects in preclinical models of chronic inflammatory pain, a profile shared with but not identical to other CB2 agonists. In rats with complete Freund's adjuvant (CFA)-induced inflammatory pain, intraperitoneal administration of JWH-015 at 5 and 10 mg/kg produced significant reductions in mechanical allodynia and thermal hyperalgesia [1]. Importantly, this antinociception was completely blocked by local co-administration of the CB2 antagonist AM630, confirming CB2 specificity [2]. While other CB2 agonists like AM1241 also produce antinociception in similar models, JWH-015's specific efficacy profile and its demonstrated synergy with heme oxygenase-1 (HO-1) induction [3] distinguish it as a tool for studying CB2-mediated pain pathways and potential combination therapies.

Pain Research In Vivo Pharmacology CB2 Agonists

CB2-Specific Neuroprotective Effects in Microglia: Attenuation of Aβ Phagocytosis Inhibition

In models of neuroinflammation relevant to Alzheimer's disease, JWH-015 exhibits CB2-dependent modulation of microglial function that is not universally observed with all CB2 ligands. Specifically, CB2 activation by JWH-015 markedly attenuated CD40-mediated inhibition of microglial phagocytosis of Aβ1–42 peptide [1]. This functional effect—restoring the ability of microglia to clear amyloid-beta—is a key differentiator for studies on neuroinflammation. Furthermore, JWH-015 decreased MDMA-induced microglial activation and interleukin-1β release, providing partial neuroprotection [2]. These effects are blocked by the CB2 antagonist SR144528, confirming CB2-specificity [1][2]. While other CB2 agonists like JWH-133 may also modulate microglial function, the specific efficacy of JWH-015 in restoring Aβ phagocytosis makes it a preferred tool for investigating CB2-mediated neuroprotection in Alzheimer's disease models.

Neuroinflammation Alzheimer's Disease Microglia CB2 Agonists

Definitive Research Applications for JWH-015 Based on Verified Evidence


Investigating CB2-Specific Immunomodulation in Autoimmune and Inflammatory Disease Models

JWH-015 is an ideal tool for studying CB2-mediated immunomodulation due to its quantified selectivity profile (27-fold CB2/CB1 selectivity) and its distinct functional effects on immune cells. Specifically, it inhibits monocyte migration to chemokines CCL2/CCL3 [8] while also inducing apoptosis in thymocytes and T/B cells [7]. This dual activity makes JWH-015 particularly valuable for research in autoimmune disorders (e.g., multiple sclerosis, rheumatoid arthritis) and inflammatory conditions where both innate (monocyte) and adaptive (lymphocyte) immune responses are involved. Its effects are CB2-specific, as demonstrated by reversal with the CB2 antagonist SR144528, and are not uniformly replicated by all CB2 agonists [8].

Dissecting CB2-Mediated Analgesia in Chronic Inflammatory Pain Models

Based on in vivo evidence, JWH-015 is a validated tool for studying CB2-mediated antinociception. It produces significant, dose-dependent (5 and 10 mg/kg, i.p.) reductions in mechanical allodynia and thermal hyperalgesia in rodent models of chronic inflammatory pain (CFA-induced) [8]. Its effects are blocked by the CB2 antagonist AM630, confirming CB2 specificity [7]. JWH-015 is particularly suited for studies investigating the mechanistic interplay between CB2 activation and downstream pathways such as nitric oxide-cGMP-PKG-KATP [7] or synergy with heme oxygenase-1 (HO-1) induction [5]. Researchers should not assume that other CB2 agonists (e.g., AM1241, JWH-133) will yield identical results in these specific pain models or pathway investigations.

Elucidating CB2-Mediated Neuroprotection in Neurodegenerative Disease Models (Alzheimer's Disease)

JWH-015's demonstrated ability to restore microglial phagocytosis of Aβ1–42 peptide [8] and reduce neuroinflammation [7] makes it a uniquely suited tool for Alzheimer's disease (AD) research. Its specific effect on amyloid-beta clearance, a hallmark pathology of AD, distinguishes it from CB2 agonists that have not been evaluated in this context. This application leverages JWH-015's functional selectivity: while it activates CB2, its specific signaling bias in microglia leads to a restoration of phagocytic function that is critical for investigating potential disease-modifying mechanisms. Researchers studying neuroinflammation in AD should prioritize JWH-015 for its well-documented, CB2-specific effects on Aβ clearance.

Investigating CB2-Mediated Anti-Cancer Effects in Prostate Cancer Models

JWH-015 is a valuable tool for cancer research, specifically for studying CB2-dependent anti-proliferative and pro-apoptotic effects. Evidence demonstrates that JWH-015 inhibits growth and induces cell death in human prostate cancer PC-3 cells, an effect that is rescued by the CB2 antagonist SR144528, confirming CB2 involvement [8]. In vivo, JWH-015 significantly reduces tumor growth in xenograft models [8]. Mechanistically, JWH-015 triggers de novo synthesis of ceramide and modulates JNK and Akt signaling [8]. This defined mechanism and in vivo efficacy make JWH-015 a preferred compound for preclinical prostate cancer studies aimed at understanding CB2's role in tumor progression and apoptosis. Substituting with other CB2 agonists without confirming this specific mechanism in prostate cancer cells could lead to inconsistent results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butyl-3-(1-naphthoyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.